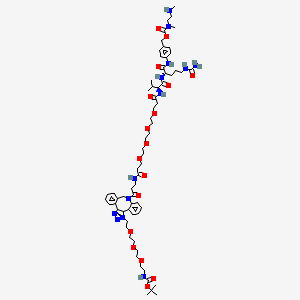

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA

Beschreibung

BenchChem offers high-quality Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C66H99N13O17 |

|---|---|

Molekulargewicht |

1346.6 g/mol |

IUPAC-Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |

InChI |

InChI=1S/C66H99N13O17/c1-47(2)58(62(84)73-53(16-12-25-70-63(67)85)61(83)72-50-20-18-48(19-21-50)46-95-65(87)77(7)29-27-68-6)74-56(81)24-32-89-36-40-93-44-43-92-39-35-88-31-23-55(80)69-26-22-57(82)78-45-49-13-8-9-14-51(49)59-60(52-15-10-11-17-54(52)78)79(76-75-59)30-34-91-38-42-94-41-37-90-33-28-71-64(86)96-66(3,4)5/h8-11,13-15,17-21,47,53,58,68H,12,16,22-46H2,1-7H3,(H,69,80)(H,71,86)(H,72,83)(H,73,84)(H,74,81)(H3,67,70,85)/t53-,58-/m0/s1 |

InChI-Schlüssel |

JYTHRLPETJLRBH-SRSCFSCASA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA mechanism of action

This technical guide details the mechanism of action (MOA) and application of the complex linker-payload intermediate Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA .[]

Executive Summary

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is a high-performance, heterobifunctional linker system designed for the development of Antibody-Drug Conjugates (ADCs) and PROTACs .[][2][3] It integrates "Click Chemistry" compatibility (via DBCO) with a protease-cleavable release mechanism (Val-Cit-PAB).[]

The molecule is specifically engineered to overcome two common challenges in ADC design:

-

Conjugation Efficiency : Uses Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for copper-free, bioorthogonal attachment to antibodies.[]

-

Payload Versatility : The DMEA (N,N'-dimethylethylenediamine) moiety acts as a specialized diamine spacer, enabling the stable attachment and release of payloads containing secondary amines (e.g., PNU-159682, Duocarmycins) which are otherwise difficult to conjugate via standard PAB carbamates.[]

Molecular Architecture: The "Hardware"

The molecule functions as a modular system. Each chemical block plays a distinct role in the drug delivery lifecycle.

| Component | Chemical Identity | Function |

| The Cap | Boc-NH (tert-Butyloxycarbonyl) | A protected amine terminus.[] It serves as a lipophilic cap to modulate solubility or can be deprotected (acidic conditions) to reveal a primary amine for dual-drug conjugation or PROTAC synthesis.[] |

| Solubility Tail | PEG3-C2-triazole | A hydrophilic polyethylene glycol spacer connected via a 1,2,3-triazole linkage.[] It extends the linker length to reduce steric hindrance and improves the overall hydrophilicity of the ADC. |

| Conjugation Hub | DBCO (Dibenzocyclooctyne) | The reactive "Click" handle.[][4] It contains a strained alkyne ring that reacts specifically with azides on the antibody (or targeting ligand) without a catalyst.[] |

| Spacer | PEG4 | A secondary PEG spacer providing flexibility between the antibody attachment point and the enzymatic cleavage site, ensuring protease accessibility.[] |

| The Trigger | VC (Valine-Citrulline) | A dipeptide sequence specifically recognized and hydrolyzed by the lysosomal enzyme Cathepsin B , which is overexpressed in many tumor cells.[] |

| The Actuator | PAB (p-Aminobenzyl alcohol) | A self-immolative spacer.[] Upon cleavage of the VC peptide, PAB undergoes a spontaneous 1,6-elimination reaction to eject the payload.[] |

| Payload Handle | DMEA (N,N'-dimethylethylenediamine) | A diamine spacer.[] It forms a carbamate bond with PAB and an amine/amide bond with the cytotoxic payload. Crucially, it allows the release of payloads that lack a primary amine suitable for direct PAB attachment.[] |

Mechanism of Action (MOA)[1]

The mechanism proceeds through a five-stage cascade: Conjugation

Stage 1: Bioconjugation (SPAAC)

The DBCO moiety reacts with an azide-functionalized antibody (mAb-N3).[] This is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[][4][5] The reaction is driven by the relief of ring strain in the cyclooctyne, forming a stable triazole linkage.

-

Advantage : No copper catalyst is required (preventing protein denaturation) and the reaction is highly specific in complex biological media.[]

Stage 2: Internalization

The resulting ADC binds to its target antigen on the cancer cell surface.[6] The complex is internalized via receptor-mediated endocytosis , trafficking from early endosomes to lysosomes.[]

Stage 3: Lysosomal Processing (The Trigger)

Inside the lysosome, the acidic environment and high concentration of proteases activate the linker.[]

-

Cathepsin B recognizes the Valine-Citrulline (Val-Cit) dipeptide.[]

-

The enzyme hydrolyzes the amide bond between the Citrulline residue and the PAB group.

-

Result : The PAB-DMEA-Payload intermediate is liberated from the antibody-PEG scaffold.[]

Stage 4: Self-Immolation (The Actuator)

The free amine of the PAB group (generated by peptide cleavage) becomes electron-donating.[] This triggers a 1,6-elimination (electronic cascade) through the benzyl ring.[]

-

Mechanism : The electron density from the nitrogen pushes into the ring, expelling the carbamate leaving group as carbon dioxide (

) and an aza-quinone methide species.[]

Stage 5: DMEA-Mediated Release

The collapse of the PAB carbamate releases the DMEA-Payload as a secondary amine.[]

-

Why DMEA? Direct attachment of PAB to certain secondary amine drugs (like PNU-159682) can be sterically hindered or unstable.[] The DMEA diamine spacer (

) acts as a bridge.[] -

Final Product : The active cytotoxic species released is typically the DMEA-modified drug (e.g., DMEA-PNU), which then intercalates DNA or inhibits microtubules.[]

Visualization: The Cleavage Cascade

The following diagram illustrates the sequential activation of the linker system within the tumor cell.

Caption: The activation pathway of the VC-PAB-DMEA linker system, triggered by lysosomal Cathepsin B.

Experimental Protocols

Protocol A: Conjugation to Azide-Modified Antibody

This protocol assumes the antibody has been modified with azide groups (e.g., via NHS-Azide or enzymatic remodeling).[]

-

Preparation : Dissolve Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA (pre-conjugated to payload if applicable) in anhydrous DMSO to a concentration of 10 mM.

-

Reaction :

-

Mix the Azide-mAb (1–5 mg/mL in PBS, pH 7.[]4) with the DBCO-Linker (5–10 molar excess per azide site).[]

-

Incubate at room temperature for 2–4 hours or at 4°C overnight. No protection from light is strictly necessary for DBCO, but recommended for the payload.[]

-

-

Purification : Remove excess small molecules using a desalting column (e.g., PD-10) or tangential flow filtration (TFF).[]

-

QC : Verify Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.

Protocol B: Enzymatic Cleavage Assay

To verify the release mechanism in vitro before cell testing.

-

Enzyme Activation : Activate human liver Cathepsin B (Sigma) in acetate buffer (25 mM, pH 5.0) containing 1 mM DTT and 1 mM EDTA for 15 min at 37°C.

-

Incubation : Add the Linker-Payload (10–50 µM) to the activated enzyme solution.[]

-

Monitoring : Analyze aliquots at 0, 15, 30, 60, and 120 minutes using RP-HPLC.

-

Success Criteria : Disappearance of the intact Linker-Payload peak and appearance of the free DMEA-Payload peak.

-

References

-

Creative Biolabs . Anti-CD2-MC-Vc-PAB-DMEA-Duocarmycin SA ADC. Creative Biolabs. [Link][][7]

-

ACS Publications . Generation of DAR1 Antibody-Drug Conjugates for Ultrapotent Payloads. Bioconjugate Chemistry. [Link][]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Anti-CD2 (Siplizumab)-MC-Vc-PAB-DMEA-(PEG2)-duocarmycin SA ADC - Creative Biolabs [creative-biolabs.com]

The Strategic Role of Boc Protecting Groups in ADC Linker Synthesis

Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the tert-butyloxycarbonyl (Boc) group serves a distinct, critical function: it is the architect of the linker-payload assembly , not the release mechanism of the final biologic. While acid-labile linkers (e.g., hydrazones) function in vivo to release payloads in the lysosome, the Boc group is almost exclusively utilized ex vivo during the chemical synthesis of the linker-payload intermediate.

This guide details the specific utility of Boc chemistry in ADC manufacturing, focusing on its orthogonality to Fmoc/Alloc protocols, the thermodynamics of its removal in the presence of complex cytotoxic payloads, and the critical role of cation scavengers in preventing payload alkylation.

The Strategic Role of Boc in Linker-Payload Assembly[1]

The synthesis of an ADC typically follows a convergent pathway: the cytotoxic payload and the linker are assembled chemically, deprotected, and then conjugated to the monoclonal antibody (mAb). The Boc group is essential during the Linker-Payload Assembly phase.

Orthogonality in Convergent Synthesis

Complex linkers, such as the industry-standard Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Carbamate (Mc-Val-Cit-PABC) , require multiple protection steps. Boc is favored here for two reasons:

-

Base Stability: Many cytotoxic payloads (e.g., Maytansinoids, Auristatins) contain esters or other motifs sensitive to the repeated piperidine treatments required in Fmoc solid-phase synthesis. Boc allows for chain assembly under neutral/acidic conditions, preserving payload integrity.

-

Solubility: Boc-protected intermediates often exhibit superior solubility in organic solvents (DCM, DMF) compared to their Fmoc counterparts, facilitating solution-phase coupling of hydrophobic payloads.

The "Boc vs. Acid-Labile Linker" Distinction

It is vital to distinguish between Boc as a protecting group and acid-labile linkers.[1][2][3][4][5]

-

Acid-Labile Linkers (e.g., Hydrazones): Designed to cleave at lysosomal pH (4.5–5.0).

-

Boc Protecting Group: Stable at pH 4–5. Requires strong acid (TFA/HCl, pH < 1) for removal.

-

Implication: Because mAbs denature/precipitate in TFA, Boc must be removed prior to bioconjugation.

Chemical Mechanism: Acidolysis and Cation Management

The deprotection of Boc is driven by acid-catalyzed elimination.[1] However, in the context of high-value ADC payloads (often containing electron-rich indoles, thiols, or thioethers), the generation of the tert-butyl cation is a major liability.

The Mechanism

Upon exposure to Trifluoroacetic Acid (TFA), the carbonyl oxygen is protonated, leading to the collapse of the carbamate. This releases CO₂, the free amine, and a highly electrophilic tert-butyl cation.

The Scavenger Necessity

If left unquenched, the tert-butyl cation will alkylate nucleophilic residues on the payload (e.g., the indole ring of Tryptophan in peptide toxins or the thioether of Methionine). Scavengers act as "cation sponges," reacting faster with the carbocation than the payload does.

Visualization: Mechanism of Deprotection & Scavenging

Caption: The acidolytic cleavage of Boc generates reactive t-butyl cations.[5][6] Without scavengers (green path), these cations permanently modify the payload (red path).

Experimental Protocol: Synthesis of Mc-Val-Cit-PABC-MMAE

This protocol illustrates the standard "Solution Phase" synthesis where Boc protects the Valine amine during the coupling to the Citrulline-PAB linker.

Phase 1: Linker Assembly

-

Coupling: React Boc-Val-OSu (Succinimide ester) with H-Cit-OH in DMF/Water to form Boc-Val-Cit-OH .

-

PAB Activation: Couple Boc-Val-Cit-OH with p-aminobenzyl alcohol (PAB-OH) using EEDQ (coupling reagent) to yield Boc-Val-Cit-PAB-OH .

-

Carbonate Formation: React the benzyl alcohol with bis-nitrophenyl carbonate to create the activated linker: Boc-Val-Cit-PABC-PNP .

Phase 2: Payload Attachment

-

Payload Coupling: React Boc-Val-Cit-PABC-PNP with the secondary amine of MMAE (Monomethyl Auristatin E) in the presence of HOBt/DIEA.

-

Result:Boc-Val-Cit-PABC-MMAE .

-

Phase 3: The Critical Boc Deprotection

This step requires precision to remove the Boc group without degrading the Val-Cit linker (which is susceptible to acid hydrolysis at high temperatures) or alkylating the MMAE.

Reagents:

-

Scavengers: Triisopropylsilane (TIS) and Water.

Protocol:

-

Preparation: Dissolve 100 mg of Boc-Val-Cit-PABC-MMAE in 2 mL of anhydrous DCM. Cool to 0°C under nitrogen.

-

Cocktail Addition: Prepare a mixture of TFA:DCM:TIS:Water (45:45:5:5) .

-

Note: Water scavenges t-butyl cations; TIS reduces potential oxidation.

-

-

Reaction: Add 2 mL of the cocktail to the reaction vessel dropwise.

-

Monitoring: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor via HPLC (C18 column) for the disappearance of the Boc-protected peak.

-

Target Time: 30–60 minutes. Do not exceed 2 hours to avoid linker hydrolysis.

-

-

Work-up: Evaporate volatiles under reduced pressure (keep bath < 30°C).

-

Precipitation: Add cold diethyl ether to precipitate the TFA salt of H-Val-Cit-PABC-MMAE . Centrifuge and wash 3x with ether to remove scavenged byproducts.

Phase 4: Bioconjugation

-

Maleimide Introduction: React the free amine (H-Val-Cit...) with Maleimidocaproic acid NHS ester (Mc-OSu) .

-

Final Conjugation: The resulting Mc-Val-Cit-PABC-MMAE is now ready for conjugation to the reduced thiols of the antibody.

Critical Quality Attributes (CQAs) & Troubleshooting

When using Boc in ADC linkers, three primary failure modes occur.

| Failure Mode | Observation (HPLC/MS) | Root Cause | Corrective Action |

| Incomplete Deprotection | Mass = Target + 100 Da | Steric hindrance around the amine; Acid concentration too low. | Increase TFA concentration to 50%; extend time (monitor closely). |

| Payload Alkylation | Mass = Target + 56 Da (t-Butyl) | t-Butyl cation attacked payload (Trp, Tyr, Met). | CRITICAL: Increase Scavenger load (add Thioanisole or Dithiothreitol if payload permits). |

| Linker Hydrolysis | Mass = Cleaved fragments | Acid exposure too long or temperature too high. | Perform reaction strictly at 0°C; reduce TFA concentration; use HCl/Dioxane if anhydrous conditions are required. |

Visual Workflow: From Boc-Precursor to ADC

The following diagram maps the integration of Boc chemistry into the broader ADC manufacturing lifecycle.

Caption: Boc is essential for the "Chemical Synthesis" phase but must be fully cleared before the "Bioconjugation" phase to protect the antibody.

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry.

-

Firestone, R. A., et al. (2016).[10] "Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs)." Molecules.

-

BenchChem. (2025).[1][3][6][7][11] "A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies." BenchChem Technical Guides.

-

Strop, P., et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology.

-

Sigma-Aldrich. (2024). "Boc Resin Cleavage and Deprotection Protocols." MilliporeSigma Technical Library.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Molecular Guillotine: A Technical Deep Dive into Valine-Citrulline (VC) PAB Linker Cleavage

Executive Summary

The Valine-Citrulline-para-aminobenzyl carbamate (Val-Cit-PAB or VC-PAB) linker represents the "gold standard" in Antibody-Drug Conjugate (ADC) chemistry, most notably validated by Brentuximab vedotin (Adcetris). Its dominance stems from a precise biochemical logic: it remains stable in the neutral pH of systemic circulation but collapses rapidly upon exposure to the lysosomal protease Cathepsin B.

This guide deconstructs the VC-PAB cleavage mechanism not as a simple reaction, but as a programmed molecular cascade. We will analyze the enzymatic trigger, the electronic self-immolation that follows, and the critical species-dependent stability profiles that often confound preclinical data.

Structural Anatomy & Chemical Logic

To understand the cleavage, one must first understand the architectural necessity of the PAB spacer.

The Steric Problem

Cathepsin B is a cysteine protease with a defined active site cleft. Bulky cytotoxic payloads (e.g., Monomethyl Auristatin E, MMAE) are often too sterically hindered to fit directly into the enzyme's S1' prime site. If the drug were attached directly to the Val-Cit dipeptide, the enzyme could not access the amide bond to cleave it.

The PAB Solution

The para-aminobenzyl (PAB) group acts as a "self-immolative spacer."[1][2][3] It serves two functions:

-

Steric Relief: It extends the payload away from the peptide backbone, allowing Cathepsin B to bind the Val-Cit motif without obstruction.

-

Electronic Trigger: Upon enzymatic cleavage of the amide bond, the PAB group becomes unstable and spontaneously fragments, releasing the free drug.

The Cleavage Cascade: Mechanism of Action

The release of the payload is a bipartite event: an enzymatic hydrolysis followed by a chemical 1,6-elimination .

Phase I: Lysosomal Recognition & Hydrolysis

Upon internalization via receptor-mediated endocytosis, the ADC traffics to the lysosome (pH ~4.8–5.2).

-

Enzyme: Cathepsin B (Cys-protease).[4]

-

Subsite Specificity:

-

S2 Pocket: Occupied by the hydrophobic Valine residue.

-

S1 Pocket: Occupied by the polar/basic Citrulline residue (mimicking Arginine but neutral at physiological pH, crucial for plasma stability).

-

-

The Cut: The active site thiolate attacks the amide carbonyl between Citrulline and the PAB spacer.

-

Result: The Val-Cit dipeptide remains with the enzyme (temporarily), and the PAB-Drug conjugate is released as an unstable aniline intermediate.

Phase II: 1,6-Elimination (Self-Immolation)

This is the critical chemical step. The enzymatic cleavage unmasks a free amine (aniline) on the PAB ring.

-

Electron Push: The lone pair of electrons on the newly formed aniline nitrogen pushes into the benzene ring.

-

Aromatization Drive: This electron density migrates across the ring (1,6-system) to the benzylic carbon.

-

Fragmentation: The benzylic carbon-oxygen bond breaks, expelling the carbamate-linked drug.

-

Decarboxylation: The carbamate decomposes into CO₂ and the free amine-containing drug (MMAE).

-

Byproduct: The PAB spacer becomes an aza-quinone methide, which is rapidly hydrated by water to form 4-aminobenzyl alcohol.[5]

Visualization: The Molecular Pathway

Figure 1: The sequential degradation of the VC-PAB linker, highlighting the transition from enzymatic cleavage to spontaneous chemical fragmentation.

Experimental Protocols: Validating Cleavage

To validate linker stability and release efficiency, a rigorous in vitro assay using recombinant Cathepsin B is required.

Protocol: Cathepsin B Cleavage Assay[5][7][8][9]

Objective: Quantify the release rate of free payload from the ADC.

Reagents:

-

Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Mimics Lysosome).

-

Activator: DTT (Dithiothreitol) or Cysteine (Required to reduce the active site cysteine of Cathepsin B).

-

Enzyme: Human Liver Cathepsin B (Recombinant).

-

Substrate: ADC or fluorescent mimic (e.g., Ac-Val-Cit-PAB-AMC).

Workflow:

-

Activation: Incubate Cathepsin B (approx. 5-10 µg/mL) in Buffer + 5 mM DTT for 15 minutes at 37°C. Critical Step: Without pre-activation/reduction, the enzyme is inactive.

-

Reaction: Add ADC substrate (10-50 µM final).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot at t=0, 15, 30, 60, 120 min.

-

Quenching: Stop reaction with 100% cold Acetonitrile (precipitates protein) or specific protease inhibitors (E-64).

-

Analysis: Centrifuge and analyze supernatant via RP-HPLC (monitoring free drug peak) or LC-MS.

Data Analysis:

Calculate the half-life (

Figure 2: Step-by-step workflow for the in vitro Cathepsin B cleavage assay.

Stability & Species Differences: The "Mouse Trap"

A critical failure mode in ADC development is the discrepancy between mouse and human plasma stability. While VC-PAB is highly stable in human plasma, it is unstable in mouse plasma.[6]

The Culprit: Carboxylesterase 1C (Ces1c)

Mice express a serum enzyme, Ces1c , which is absent in humans. Ces1c acts extracellularly to cleave the linker, causing premature drug release.[6]

| Parameter | Human Plasma | Mouse Plasma | Mechanism of Instability |

| Stability | High ( | Low ( | Extracellular Hydrolysis |

| Enzyme | None (Protease inhibitors present) | Carboxylesterase 1C (Ces1c) | Cleaves ester/amide bonds |

| Impact | Predicts clinical stability | False Positive Toxicity | "Bystander" toxicity in mice |

Strategic Mitigation:

-

Chemical Modification: Modifying the PAB spacer or the peptide (e.g., Val-Ala) can reduce Ces1c recognition.

-

Model Selection: Use Ces1c-knockout mice or SCID mice (though SCID mice still possess some esterase activity) for more accurate PK/PD modeling.

References

-

Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates.[7][8] Bioconjugate Chemistry.[9][6][7]

-

Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology.[7]

-

Dorywalska, M., et al. (2016).[6][7][10] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics.[6][7]

-

BenchChem Technical Guide. An In-depth Technical Guide to the Cathepsin B Cleavage of Valine-Citrulline Dipeptide Linkers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA

Executive Summary

This guide details the physicochemical properties, handling protocols, and stability profiles of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA . This complex heterobifunctional linker-payload intermediate is critical in the development of Antibody-Drug Conjugates (ADCs). It combines a bioorthogonal conjugation handle (DBCO) with a protease-cleavable linker (Val-Cit-PAB) and a polyethylene glycol (PEG) spacer system to modulate hydrophobicity.

Key Technical Alert: The coexistence of the acid-labile Boc group and the acid-sensitive DBCO moiety presents a specific chemical paradox. Standard acidic deprotection protocols (e.g., 95% TFA) can degrade the DBCO ring.[1] This guide prioritizes protocols that mitigate this risk.

Physicochemical Profile & Solubility

The molecule is an amphiphilic construct. While the PEG units (PEG3 and PEG4) provide hydrophilic character, the core structural elements (DBCO, Val-Cit, PAB, and the DMEA payload handle) are significantly hydrophobic.

Solubility Data Matrix

| Solvent System | Solubility Limit | Status | Recommendation |

| DMSO (Anhydrous) | ~30–60 mg/mL | Excellent | Primary solvent for stock solutions. |

| DMF (Anhydrous) | ~30 mg/mL | Good | Alternative if DMSO is incompatible with downstream assays. |

| Water / PBS (pH 7.4) | < 1 mg/mL | Poor | Do not dissolve directly. Requires organic co-solvent. |

| 20% DMSO in PBS | ~5 mg/mL | Moderate | Suitable for conjugation reactions. |

Dissolution Protocol (Self-Validating)

To prevent aggregation and ensure accurate concentration:

-

Equilibration: Allow the product vial to warm to room temperature (20–25°C) before opening to prevent moisture condensation (DBCO is hygroscopic).

-

Primary Solubilization: Dissolve the solid powder in anhydrous DMSO to a concentration of 10–20 mM . Vortex for 30 seconds.

-

Validation: Solution must be optically clear. Any turbidity indicates aggregation.

-

-

Secondary Dilution: Slowly add the DMSO stock to the aqueous buffer (e.g., PBS, pH 7.4) while stirring.

-

Constraint: Maintain organic solvent concentration

20% (v/v) to prevent precipitation of the hydrophobic payload.

-

Stability Profile

The stability of this molecule is governed by three competing reactivities: the hydrolysis of the maleimide-like characteristics (if present, though here we have DBCO), the oxidation of the DBCO alkyne, and the enzymatic susceptibility of the Val-Cit linker.

Stability Hierarchy

| Moiety | Stressor | Stability Threshold | Mechanism of Degradation |

| DBCO Ring | Acid (pH < 2) | Low | Acid-catalyzed rearrangement to non-reactive isomers (5-endo-dig cycloisomerization). |

| DBCO Ring | Azides | Reactive | Designed reactivity (SPAAC).[2][3][4][5][] Must avoid trace azides in buffers. |

| Val-Cit Linker | Proteases | Low (Intended) | Cleaved rapidly by Cathepsin B (Lysosomal). Stable in plasma.[7][8][9] |

| Boc Group | Acid (TFA) | Low (Intended) | Cleaved by TFA/HCl. |

| Overall | Temperature | -20°C (Solid) | Stable for 6–12 months if desiccated. |

The "Acid Sensitivity Paradox"

A critical handling challenge is the removal of the Boc protecting group without destroying the DBCO ring.

-

Standard Protocol (Avoid): 95% TFA causes significant degradation of DBCO.

-

Optimized Protocol: Use lower acid concentrations or alternative Lewis acids if Boc removal is required before conjugation. However, in most ADC workflows using this reagent, the Boc-amine is often a "capped" end or a handle for a different conjugation step performed before DBCO installation, or the DBCO is used for the primary conjugation to the antibody, leaving the Boc as a hydrophobic mask to be removed only if a secondary amine reaction is strictly necessary.

Mechanism of Action & Logic Flow

The following diagram illustrates the functional logic of the molecule within an ADC system, highlighting the sequential activation of its components.

Figure 1: Pharmacological activation pathway. The PEG spacers (not shown) protect the hydrophobic Val-Cit-PAB core from premature aggregation in the plasma.

Experimental Protocols

Conjugation Workflow (Antibody-Linker)

This protocol assumes the conjugation of the DBCO-linker to an Azide-functionalized antibody (mAb-N3).

Materials:

-

mAb-N3 (1–5 mg/mL in PBS).

-

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA (10 mM stock in DMSO).

-

Desalting columns (MWCO 40 kDa).

Steps:

-

Molar Ratio Calculation: Target a Drug-to-Antibody Ratio (DAR) of 4. Use a 5–10 fold molar excess of the DBCO linker over the antibody.

-

Reaction Initiation: Add the calculated volume of Linker/DMSO stock to the mAb solution.

-

Critical: Ensure final DMSO concentration is < 10% to prevent mAb denaturation.

-

-

Incubation: Incubate at Room Temperature for 4–12 hours or 4°C overnight .

-

Note: DBCO-Azide (SPAAC) reactions are slower than Copper-catalyzed (CuAAC) but are biocompatible.

-

-

Purification: Remove unreacted linker using desalting columns or dialysis against PBS.

-

Validation: Measure Absorbance at 280 nm (mAb) and 309 nm (DBCO-triazole formation) to calculate DAR.

Handling the "DMEA" Payload

The "DMEA" suffix typically refers to N,N-dimethylethylamine or a derivative thereof, often serving as the handle for DNA-alkylating payloads (e.g., Duocarmycin analogs or PNU-159682).[2]

-

Safety: Treat this molecule as a High Potency Cytotoxic agent.

-

Containment: Handle only inside a certified chemical fume hood or biological safety cabinet.

References

-

MedChemExpress. Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA Datasheet. Retrieved from

-

BroadPharm. DBCO Azide Ligation Protocol & Stability Data. Retrieved from

-

National Institutes of Health (NIH). Stability of DBCO in Acidic Conditions and TFA Cleavage. Retrieved from

-

BOC Sciences. DBCO-PEG4-vc-PAB-Duocarmycin SA Structure and Release Mechanism. Retrieved from

-

Journal of Medicinal Chemistry. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from

Sources

- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Specification & Application Guide: Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA

Executive Summary

This technical guide details the specifications, mechanism of action, and experimental protocols for Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA . This molecule is a high-complexity, heterobifunctional linker intermediate designed for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[]

It integrates three critical functionalities into a single architecture:

-

Bioorthogonal Conjugation: A Dibenzocyclooctyne (DBCO) moiety for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]

-

Lysosomal Release: A Valine-Citrulline (VC) dipeptide linker with a self-immolative p-aminobenzyl (PAB) spacer for enzymatic cleavage.[]

-

Dual-End Functionalization: A Boc-protected amine for synthetic extension (e.g., PROTAC E3 ligand attachment) and a DMEA (N,N-dimethylethylenediamine derivative) moiety serving as a payload handle or model payload.[]

Chemical Architecture & Specifications

Molecular Specifications

| Parameter | Specification |

| Full Name | Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA |

| Molecular Weight | ~1346.6 Da (varies slightly by specific synthesis batch) |

| Formula | C₆₆H₉₉N₁₃O₁₇ (Typical) |

| Solubility | Soluble in DMSO, DMF, DMA.[] Low solubility in pure water; requires organic co-solvent. |

| Purity | ≥ 95% (HPLC) |

| Storage | -20°C, desiccated, protected from light. |

| Stability | Stable in solid state for >1 year. Hydrolytically stable in neutral buffer (pH 7.4). |

Structural Logic

The molecule is engineered with distinct "zones" to manage solubility, reactivity, and release kinetics.[]

-

Zone 1: The Anchor (Boc-NH-PEG3-triazole): Provides a protected amine for further chemical modification (e.g., attaching a PROTAC ligand).[] The triazole ring (formed via click chemistry during synthesis) adds rigidity and stability.

-

Zone 2: The Click Handle (DBCO): Allows copper-free conjugation to azide-labeled biomolecules (antibodies, aptamers).[]

-

Zone 3: The Solubility Spacer (PEG4): Enhances the hydrophilicity of the hydrophobic VC-PAB core, preventing aggregation of the final conjugate [1].

-

Zone 4: The Trigger (VC-PAB): The cathepsin B-sensitive sequence.[]

-

Zone 5: The Payload Handle (DMEA): The amine-containing moiety released upon cleavage. In many high-potency ADCs, DMEA serves as the attachment point for DNA alkylators like Duocarmycin or PNU-159682 [2].[]

Mechanism of Action (MOA)[1]

The utility of this linker relies on a specific sequence of events: Conjugation

Pathway Visualization[1]

Figure 1: The intracellular activation pathway of the VC-PAB-DMEA linker system.[]

The Self-Immolation Cascade

The VC-PAB system is the industry standard for cleavable linkers due to its balance of plasma stability and lysosomal sensitivity.

-

Recognition: Cathepsin B (a cysteine protease upregulated in many tumor cells) recognizes the Valine-Citrulline dipeptide.

-

Hydrolysis: The enzyme hydrolyzes the amide bond between Citrulline and the PAB spacer.

-

Collapse: The resulting PAB-amine intermediate is electronically unstable. It undergoes a spontaneous 1,6-elimination (self-immolation), ejecting carbon dioxide and releasing the free amine of the DMEA payload [3].[]

Experimental Protocols

Preparation of Stock Solutions

-

Solvent: Anhydrous DMSO or DMF is required. Avoid protic solvents (methanol/ethanol) for long-term storage of the stock.[]

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 1.35 mg of linker in 100 µL of DMSO.

-

-

Handling: DBCO is sensitive to free thiols (though less so than maleimides) and light. Keep aliquots frozen at -20°C.

Conjugation via SPAAC (DBCO-Azide Click)

This protocol assumes conjugation to an Azide-functionalized Antibody (Ab-N3).[]

Materials:

-

Ab-N3 (in PBS, pH 7.4).[]

-

Linker Stock (10 mM in DMSO).[]

-

Desalting columns (e.g., Zeba Spin, 7K MWCO).[]

Step-by-Step:

-

Molar Ratio: Target a Linker:Antibody ratio of 4:1 to 8:1, depending on the desired Drug-to-Antibody Ratio (DAR).

-

Reaction: Add the calculated volume of Linker Stock to the Ab-N3 solution. Ensure the final DMSO concentration is <10% (v/v) to prevent antibody precipitation.

-

Incubation: Incubate at Room Temperature (20-25°C) for 4 hours, or overnight at 4°C. No catalyst (copper) is needed.

-

Purification: Remove excess unreacted linker using a desalting column or dialysis against PBS.

-

Validation: Verify conjugation via Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.

Enzymatic Cleavage Assay (In Vitro Validation)

Before moving to cell-based assays, validate that the linker releases the payload upon enzyme treatment.

Materials:

-

Human Liver Cathepsin B (Sigma or R&D Systems).[]

-

Cleavage Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.[]

-

Activator: DTT (freshly prepared).

Protocol:

-

Activation: Activate Cathepsin B by incubating in Cleavage Buffer + 5 mM DTT for 15 mins at 37°C.

-

Digestion: Dilute the Conjugate (or free linker) to 10 µM in the activated enzyme buffer.

-

Incubation: Incubate at 37°C.

-

Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

-

Analysis: Analyze via LC-MS. Look for the disappearance of the parent mass and the appearance of the free DMEA fragment (or DMEA-Payload mass).

Applications in Drug Development[2][3][4]

Antibody-Drug Conjugates (ADCs)

This linker is particularly suited for Duocarmycin and PNU-159682 derivatives.[] These DNA-alkylating payloads often utilize a secondary amine (part of the DMEA structure) for attachment.[] The PEG4 spacer ensures that these highly hydrophobic payloads do not precipitate the antibody [4].

PROTAC Linkers

The "Boc-NH-PEG3" end allows this molecule to serve as a "linker-E3 ligase" block.[]

-

Workflow:

-

Deprotect Boc (TFA/DCM).

-

Conjugate E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[]

-

Use the DBCO end to click to an Azide-tagged Protein of Interest (POI) ligand.

-

The VC-PAB unit allows the PROTAC to be cleaved inside the cell, potentially decoupling the E3 ligase from the POI after ubiquitination, a strategy used to study catalytic turnover [5].

-

Synthesis & Extension Diagram

The following diagram illustrates how this intermediate is utilized to build a full ADC construct.

Figure 2: Synthetic divergence for ADC vs. PROTAC applications.

References

-

BenchChem. "The VC-PAB Linker: A Technical Guide to its Mechanism in Antibody-Drug Conjugates." BenchChem Technical Library. Accessed October 2023. Link

-

BOC Sciences. "DBCO-PEG4-VC-PAB-DMEA-((S)-Seco-Duocarmycin SA) Applications."[] BOC Sciences Product Guide. Accessed October 2023.

-

MedChemExpress. "Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA Datasheet." MedChemExpress. Accessed October 2023. Link

-

Tsuchikama, K., & An, Z. (2018).[] "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 9(1), 33-46.[] Link

-

Nalawansha, D. A., & Crews, C. M. (2020).[] "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation." Cell Chemical Biology, 27(8), 998-1014.[] Link

Sources

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design

Foreword: Beyond the Magic Bullet

The concept of a "magic bullet," a therapeutic agent that selectively eliminates diseased cells while sparing healthy tissue, has been a long-standing ambition in medicine. Antibody-Drug Conjugates (ADCs) represent the most significant stride towards realizing this vision in oncology.[][2][3] These complex biopharmaceuticals, which unite the exquisite specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug, are reshaping cancer treatment paradigms.[][2][3]

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the ADC field. It moves beyond a mere recitation of components to provide a deeper understanding of the fundamental principles that govern the design and optimization of these sophisticated therapies. We will explore the critical interplay between the antibody, linker, and payload, and delve into the causality behind the experimental choices that drive the development of safe and effective ADCs. Our focus will be on the foundational science and the self-validating systems of experimentation that underpin successful ADC design.

I. The Tripartite Framework: Core Components of an ADC

An ADC's efficacy and safety are not merely the sum of its parts but rather the product of their synergistic interaction. The three core components—the monoclonal antibody (mAb), the linker, and the cytotoxic payload—must be meticulously selected and integrated to achieve the desired therapeutic window.[]

A. The Guiding Hand: The Monoclonal Antibody

The monoclonal antibody serves as the targeting moiety, responsible for delivering the cytotoxic payload specifically to cancer cells.[4] The selection of an appropriate antibody is arguably the most critical decision in ADC design, as it dictates the conjugate's specificity and ultimate destination within the body.

Key Considerations for Antibody Selection:

-

Target Antigen Selection: The ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal or no expression on healthy tissues.[][6][7] This differential expression is fundamental to minimizing "on-target, off-tumor" toxicities.[6] Furthermore, the antigen should be readily accessible to the circulating ADC.[7]

-

Internalization Efficiency: For most ADC mechanisms, the antibody-antigen complex must be efficiently internalized by the cancer cell following binding.[][6][8] This process, typically receptor-mediated endocytosis, transports the ADC to intracellular compartments, such as lysosomes, where the payload can be released.[4][8] The rate and extent of internalization are critical parameters that must be experimentally validated.

-

Antibody Isotype and Engineering: The choice of antibody isotype (e.g., IgG1, IgG2, IgG4) can influence its half-life and effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[9] Advances in antibody engineering have enabled the generation of humanized or fully human antibodies to reduce immunogenicity, as well as the creation of novel formats like bispecific antibodies to target multiple antigens.[10]

Experimental Workflow: Antibody Internalization Assay

A crucial step in antibody selection is quantifying its internalization. Flow cytometry is a high-throughput method for this purpose.[8]

Protocol: Flow Cytometry-Based Internalization Assay [8][9][11][12]

-

Cell Preparation: Culture target cells (antigen-positive) and control cells (antigen-negative) to optimal density.

-

ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH (extracellular) and high fluorescence in the acidic environment of endosomes and lysosomes (intracellular).

-

Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow for internalization. A control incubation at 4°C can be used to measure surface binding only, as internalization is an active process that is inhibited at low temperatures.

-

Signal Quenching (Optional): To differentiate between surface-bound and internalized ADC, a quenching agent can be added to extinguish the fluorescence of the non-internalized conjugate.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The increase in intracellular fluorescence intensity over time corresponds to the rate and extent of ADC internalization.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point and plot the data to determine the internalization kinetics.

B. The Crucial Link: The Linker

The linker is the chemical bridge that connects the antibody to the cytotoxic payload.[][13][14] Its design is a delicate balancing act: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the payload within the target cancer cell.[3][13][14] The choice of linker technology profoundly impacts the ADC's therapeutic index, pharmacokinetics, and mechanism of action.[][3][13][14]

Linkers are broadly categorized into two classes: cleavable and non-cleavable.

1. Cleavable Linkers:

These linkers are designed to be selectively cleaved by specific conditions prevalent within the tumor microenvironment or inside cancer cells.[13][14] This targeted release mechanism can enhance the potency of the ADC.

-

Acid-Labile Linkers: These linkers, such as those containing a hydrazone bond, are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[13][14]

-

Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, like cathepsin B, which are often overexpressed in tumor lysosomes.[13] The valine-citrulline (vc) dipeptide is a widely used example.[13]

-

Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily reduced in the cytoplasm, where the concentration of glutathione is significantly higher.[13][14]

2. Non-Cleavable Linkers:

Non-cleavable linkers, such as those with a stable thioether bond, do not have a specific cleavage site.[13][14] Payload release occurs following the complete degradation of the antibody backbone within the lysosome.[13][14] This approach generally results in higher plasma stability and a lower risk of off-target toxicity.[13][14]

Causality in Linker Selection:

The choice between a cleavable and non-cleavable linker is dictated by the properties of the payload and the desired mechanism of action. For instance, a highly potent payload might be paired with a non-cleavable linker to minimize the risk of premature release and systemic toxicity. Conversely, a cleavable linker might be chosen to enable the "bystander effect."

The Bystander Effect:

This phenomenon occurs when a released, membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[15][][17] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[15][][17] Cleavable linkers are essential for enabling the bystander effect.[15][][17]

Diagram: Cleavable vs. Non-Cleavable Linker Mechanisms

Sources

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. pythiabio.com [pythiabio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antibody Internalization Bioassay [worldwide.promega.com]

- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 11. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 14. biotechinformers.com [biotechinformers.com]

- 15. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

How to conjugate an antibody using a DBCO linker

Application Note: High-Fidelity Antibody Conjugation via DBCO-Azide (SPAAC) Chemistry

Executive Summary

This guide details the methodology for conjugating antibodies using Dibenzocyclooctyne (DBCO) linkers.[1] Unlike traditional succinimidyl ester (NHS) or maleimide chemistries that react directly with biological functional groups, DBCO strategies utilize bioorthogonal "Click" chemistry . This two-step process—functionalizing the antibody with DBCO followed by a reaction with an azide-tagged payload—offers superior specificity, reduced aggregation, and the elimination of toxic copper catalysts (Cu-free).

Mechanism of Action & Strategic Planning

The core of this protocol is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[2][3] The DBCO ring contains a strained alkyne bond. The relief of this ring strain provides the thermodynamic driving force to react with an azide group (

Critical Decision Matrix: Linker Selection

Before beginning, select the appropriate DBCO linker based on your payload's hydrophobicity.

-

Hydrophobic Payloads (e.g., certain drug toxins): Use DBCO-PEG4-NHS or DBCO-PEG13-NHS . The Polyethylene Glycol (PEG) spacer is non-negotiable here; it prevents the hydrophobic payload from burying itself into the antibody structure, which causes precipitation.

-

Hydrophilic Payloads (e.g., Fluorophores, DNA): Short linkers (DBCO-NHS) are acceptable, but PEG4 is still recommended to preserve antibody solubility.

Workflow Visualization

Figure 1: The two-stage conjugation workflow. Critical Quality Control (QC) occurs after DBCO attachment to ensure the antibody is "click-ready" before committing valuable payload.

Protocol Phase 1: Antibody Functionalization

This step attaches the DBCO "handle" to the antibody lysines.

Materials:

-

IgG Antibody (Free of BSA, Gelatin, or Azide).

-

DBCO-PEG4-NHS Ester (Stored at -20°C, desiccated).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3–8.5. -

Desalting Columns: Zeba™ Spin Columns (7K MWCO) or equivalent.

Procedure:

-

Buffer Exchange: If the antibody is in PBS or Tris, exchange it into Labeling Buffer using a desalting column. Adjust concentration to 1–5 mg/mL .

-

Why? NHS esters hydrolyze rapidly in water. High protein concentration increases labeling efficiency over hydrolysis.

-

-

Linker Preparation: Dissolve DBCO-PEG4-NHS in anhydrous DMSO to a concentration of 10 mM .

-

Reaction Setup: Add the DBCO-NHS solution to the antibody.[3][6][7]

-

Stoichiometry: Use a 10-fold to 20-fold molar excess of DBCO over Antibody.

-

Example: For 1 mg of IgG (150 kDa, ~6.6 nmol), add 66–132 nmol of DBCO.

-

Ensure final DMSO volume is < 10% to prevent denaturation.

-

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) or 4 hours at 4°C.

-

Quenching (The "Stop" Switch): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Remove excess DBCO and Quenched-NHS by passing the sample through a Zeba Spin Column equilibrated with PBS (pH 7.2–7.4).

Quality Control: Calculating Degree of Labeling (DOL)

Do not proceed without verifying the DBCO-to-Antibody ratio. DBCO has a distinct absorbance peak at 309 nm .[1]

Constants:

Calculations:

-

Corrected Antibody Absorbance (

): -

Molar Concentration of Antibody (

): -

Degree of Labeling (DOL):

Target: A DOL of 2.0 – 4.0 is ideal.

- : Poor click efficiency. Repeat with higher molar excess.

- : Risk of antibody aggregation or loss of affinity.

Protocol Phase 2: The Click Reaction

Now that you have a validated Ab-DBCO intermediate, you will react it with your Azide-Payload.

Procedure:

-

Stoichiometry: Mix the Ab-DBCO with the Azide-Payload.

-

If Payload is cheap (e.g., Fluorophore): Use 2–4x molar excess over the DBCO groups (not just the antibody).

-

If Payload is precious (e.g., Drug): Use 1.5x molar excess of Ab-DBCO to ensure all drug is captured.

-

-

Incubation:

-

Standard: Overnight (12–16 hours) at 4°C.

-

Accelerated: 4 hours at RT with gentle rotation.

-

Note: SPAAC is slower than Copper-catalyzed click (CuAAC). Do not rush this step.

-

-

Final Purification: Remove unreacted Azide-Payload using size exclusion chromatography (SEC) or extensive dialysis.

-

Validation: For fluorophores, run SDS-PAGE. The fluorescence should co-migrate with the heavy/light chains of the antibody.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation during Step 1 | Hydrophobic linker/DMSO shock | Use a PEGylated linker (PEG4/PEG13). Add DMSO slowly while vortexing. |

| Low DOL (< 1.0) | Hydrolysis of NHS ester | Ensure DMSO is anhydrous. Do not store NHS stocks. Increase molar excess (up to 30x). |

| Low Click Efficiency | Steric Hindrance | The Azide may be buried. Use a linker with a longer PEG spacer on the Azide side. |

| High Background Signal | Non-specific hydrophobic binding | Unreacted DBCO is hydrophobic. Ensure thorough purification or "cap" unreacted DBCO with Azide-PEG3-OH. |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[10] A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[10] Journal of the American Chemical Society.[10]

-

Thermo Fisher Scientific. (2021). EZ-Link™ Dibenzocyclooctyne (DBCO) Reagents User Guide. Thermo Fisher Scientific Protocols.

-

BroadPharm. (2022).[3] DBCO Azide Ligation Protocol.[1][2][3][4][5][6][9][11][12] BroadPharm Application Notes.

-

Click Chemistry Tools. (n.d.). DBCO-NHS Ester Protocol and Storage.[2][3][4][5][6][7][11] Click Chemistry Tools Technical Support.

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. broadpharm.com [broadpharm.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. furthlab.xyz [furthlab.xyz]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. encapsula.com [encapsula.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratios (DAR)

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to inconsistent Drug-to-Antibody Ratios (DAR). As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve consistent and optimal ADC synthesis.

The Drug-to-Antibody Ratio is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1] An inconsistent DAR can lead to variability in potency and toxicity, making it a crucial parameter to control during ADC development and manufacturing.[1][2] Low DAR may result in reduced potency, while high DAR can increase toxicity and lead to faster clearance and aggregation.[1][3]

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inconsistent Drug-to-Antibody Ratios (DAR)?

Inconsistent DAR can stem from variability in three main stages of the ADC production workflow:

-

Antibody and Drug-Linker Characteristics : The inherent properties of your starting materials can significantly influence the final DAR.

-

Conjugation Process Parameters : The conditions of the chemical reaction are critical for achieving reproducible results.

-

Purification and Analysis : The methods used to purify and characterize the ADC can introduce variability if not properly controlled.

Below is a diagram illustrating the key factors within each stage that can contribute to DAR variability.

Caption: Key factors influencing DAR variability across the ADC production workflow.

Troubleshooting Guides

Section 1: Issues Related to Starting Materials

Q2: My DAR is consistently lower than expected. Could my antibody be the problem?

Yes, the state of your antibody is a critical factor. Here are several potential issues related to the antibody that can lead to low DAR and how to address them:

-

Issue: Inaccessible Conjugation Sites. For cysteine-based conjugation, the interchain disulfide bonds must be sufficiently reduced to allow for drug-linker attachment. For lysine-based conjugation, many of the ~80-90 lysine residues on an IgG may be sterically hindered or involved in intramolecular interactions, making them unavailable for conjugation.[4]

-

Causality: Incomplete reduction in cysteine-based methods directly limits the number of available thiol groups for conjugation. In lysine-based approaches, the accessibility of lysine residues is paramount for the reaction to proceed.

-

Troubleshooting:

-

Optimize Reduction (Cysteine Conjugation): Ensure your reducing agent (e.g., TCEP, DTT) is fresh and used at the optimal concentration and incubation time. Perform a titration of the reducing agent to find the ideal conditions for your specific antibody.

-

Antibody Re-evaluation (Lysine Conjugation): If you consistently see low DAR with lysine conjugation, consider that your antibody may have fewer accessible lysine residues. You might need to adjust the molar ratio of the drug-linker in the conjugation reaction.

-

-

-

Issue: Antibody Aggregation. Aggregated antibodies can have masked conjugation sites, leading to a lower overall DAR.

-

Causality: The formation of aggregates can physically block the reactive sites on the antibody, preventing the drug-linker from accessing them.

-

Troubleshooting:

-

Size Exclusion Chromatography (SEC): Analyze the antibody starting material by SEC to quantify the percentage of monomer, dimer, and higher-order aggregates. Aim for a monomer content of >95%.

-

Buffer Optimization: Ensure the antibody is in a buffer that promotes stability and prevents aggregation. This may involve adjusting the pH or ionic strength.

-

-

Q3: I'm observing a wide distribution of DAR species. Is my drug-linker the culprit?

The properties of the drug-linker can indeed contribute to a heterogeneous DAR distribution.

-

Issue: Drug-Linker Instability or Impurity. If the drug-linker is impure or degrades during storage or the reaction, its effective concentration will be lower and more variable, leading to inconsistent conjugation.

-

Causality: The actual amount of reactive drug-linker available for conjugation will not match the calculated stoichiometry, resulting in batch-to-batch variability.

-

Troubleshooting:

-

Purity Analysis: Verify the purity of your drug-linker using techniques like HPLC and Mass Spectrometry.

-

Proper Storage: Store the drug-linker under the recommended conditions (e.g., low temperature, protected from light and moisture) to prevent degradation.

-

-

-

Issue: High Hydrophobicity. Highly hydrophobic drug-linkers can lead to ADC aggregation during and after the conjugation reaction.[5] This can result in a heterogeneous mixture and make purification challenging.

-

Causality: The conjugation of hydrophobic payloads increases the overall hydrophobicity of the ADC, which can drive aggregation, especially at higher DAR values.[5]

-

Troubleshooting:

-

Incorporate Hydrophilic Spacers: Consider using a linker with hydrophilic properties (e.g., PEG moieties) to counteract the hydrophobicity of the payload.[6]

-

Optimize Reaction Conditions: Running the conjugation at a lower temperature or for a shorter duration can sometimes mitigate aggregation.

-

-

Section 2: Issues Related to the Conjugation Process

Q4: My batch-to-batch DAR is highly variable. How can I improve the consistency of my conjugation reaction?

Careful control over reaction parameters is fundamental for achieving a consistent DAR.[7]

-

Issue: Inaccurate Stoichiometry. The molar ratio of the drug-linker to the antibody is a primary determinant of the final DAR.

-

Causality: The law of mass action dictates that the concentration of reactants directly influences the reaction rate and extent of conjugation.

-

Troubleshooting:

-

Precise Concentration Measurement: Accurately determine the concentration of your antibody stock solution using a reliable method like UV-Vis spectroscopy at 280 nm.

-

Careful Reagent Addition: Use calibrated pipettes and ensure thorough mixing when adding the drug-linker to the antibody solution. For larger scale reactions, the rate of addition can also be a critical parameter.[8]

-

-

-

Issue: Suboptimal pH and Temperature. The pH of the reaction buffer and the reaction temperature can significantly affect the rate and specificity of the conjugation reaction.

-

Causality: For example, the reactivity of thiol groups in cysteine-based conjugation is highly pH-dependent. Temperature affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates but also potentially increasing side reactions or aggregation.[]

-

Troubleshooting:

-

pH Optimization: Perform small-scale experiments across a range of pH values to identify the optimal pH for your specific conjugation chemistry.

-

Temperature Control: Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature.

-

-

The following diagram illustrates a typical workflow for optimizing conjugation parameters.

Caption: Workflow for optimizing conjugation reaction parameters to achieve a target DAR.

Section 3: Issues Related to Purification and Analysis

Q5: The DAR value of my final product is different from the value I measured in the crude reaction mixture. Why is this happening?

The purification process itself can alter the distribution of DAR species, and the analytical method used is critical for accurate measurement.

-

Issue: Selective Loss of ADC Species During Purification. Certain purification methods may preferentially remove higher or lower DAR species.

-

Causality: For instance, highly hydrophobic, high--DAR species may irreversibly bind to a hydrophobic interaction chromatography (HIC) column, or they may be more prone to aggregation and be removed during a size-exclusion chromatography (SEC) step.[]

-

Troubleshooting:

-

Method Optimization: Adjust the purification method to ensure all DAR species are recovered. For HIC, this may involve optimizing the salt gradient and the organic modifier concentration.[11]

-

Orthogonal Methods: Use a different purification technique (e.g., ion-exchange chromatography) to see if it yields a different DAR distribution.[12]

-

-

-

Issue: Inaccurate DAR Measurement. The analytical technique used to determine the DAR has its own sources of error and variability.

-

Causality: UV-Vis spectroscopy, while simple, can be inaccurate if the extinction coefficients of the antibody and drug-linker are not precisely known or if there are interfering substances.[] HIC-HPLC provides a distribution of DAR species, but accurate quantification relies on good peak separation and correct integration.[][14]

-

Troubleshooting:

-

Method Validation: Ensure your analytical method is properly validated for accuracy and precision.

-

Use of Orthogonal Techniques: Corroborate your DAR measurements with a secondary technique. For example, if you primarily use HIC-HPLC, you can confirm the average DAR with UV-Vis spectroscopy or mass spectrometry.

-

-

Data Presentation: Comparison of DAR Analysis Techniques

| Technique | Principle | Pros | Cons |

| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of protein and drug.[] | Simple, rapid, and requires minimal sample preparation. | Provides only an average DAR; can be inaccurate due to spectral overlap and incorrect extinction coefficients.[] |

| HIC-HPLC | Separates ADC species based on hydrophobicity, which increases with drug load.[15] | Provides information on the distribution of DAR species and can calculate an average DAR.[16] | Can be complex to optimize; may not resolve all species, especially for heterogeneous lysine-conjugated ADCs.[17] |

| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs. | Highly accurate and can provide detailed information on drug load and location. | Requires specialized equipment and expertise; can be sensitive to sample purity. |

Experimental Protocols

Protocol 1: Desalting an Antibody Solution via Size Exclusion Chromatography (SEC)

This protocol is essential for preparing the antibody in the correct buffer for conjugation.

-

Equilibrate the Column: Equilibrate a desalting column (e.g., a pre-packed G-25 column) with at least 5 column volumes of the desired conjugation buffer (e.g., PBS, pH 7.4).

-

Load the Sample: Load the antibody solution onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~30% of the column volume).

-

Elute the Antibody: Elute the antibody with the conjugation buffer. The purified antibody will be in the void volume.

-

Monitor Elution: Monitor the protein elution by measuring the absorbance at 280 nm.

-

Pool Fractions: Pool the fractions containing the desalted antibody.

-

Determine Concentration: Measure the concentration of the pooled antibody solution using UV-Vis spectroscopy.

Protocol 2: General Procedure for Cysteine-Based ADC Conjugation

This is a generalized protocol and should be optimized for your specific antibody and drug-linker.

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

-

Partial Reduction: Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution to achieve a final molar excess of 2-3 fold over the antibody.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Drug-Linker Addition: Add the drug-linker (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. The molar excess of the drug-linker will depend on the desired DAR.

-

Conjugation Reaction: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Quenching: Quench the reaction by adding an excess of a quenching agent, such as N-acetylcysteine, to react with any remaining unreacted drug-linker.

-

Purification: Purify the resulting ADC using an appropriate method, such as SEC or HIC, to remove excess drug-linker, quenching agent, and any aggregates.

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

This protocol outlines the general steps for analyzing the DAR of a cysteine-linked ADC.

-

Column: Use an HIC column suitable for antibody separations (e.g., Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Injection: Inject 10-20 µL of the prepared sample.

-

Data Analysis:

-

Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The retention time will increase with the DAR.[15]

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species n * DAR of Species n) / 100

-

References

- Parexel. (2025, March 17). Challenges and best practices for developing Antibody-Drug Conjugates (ADCs).

- BioProcess International. (n.d.). Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates.

- SigutLabs. (2025, May 26). Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs).

- Single Use Support. (2024, May 5). ADC manufacturing: Process, Challenges & Solutions.

- PubMed Central. (n.d.). Navigating Solid Tumor Heterogeneity: The Promise and Challenges of Antibody-Drug Conjugates.

- Drug Target Review. (2025, May 8). Optimising analytical strategies for ADC development.

- WuXi Biology. (n.d.). Strategies to Accelerate the Development of Antibody-Drug Conjugates.

- Taylor & Francis Online. (n.d.). Challenges and new frontiers in analytical characterization of antibody-drug conjugates.

- PharmaCompass.com. (2016, October 12). 5 ADC Manufacturing Challenges You Need To Know.

- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratios in ADCs.

- NIH. (n.d.). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery.

- BOC Sciences. (n.d.). Overcoming ADC Conjugation Efficiency & Stability Challenges.

- Biointron. (2024, October 19). Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR).

- PMC - NIH. (n.d.). Factors Affecting the Pharmacology of Antibody–Drug Conjugates.

- PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.

- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.

- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification.

- MYCENAX. (2023, October 18). Understanding Process Development of Antibody-Drug Conjugates in Preclinical and Early Phase Clinical Trials.

- Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs).

- ACROBiosystems. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.

- Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) in ADC Conjugation.

- ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates.

- ResearchGate. (2025, August 6). Purification of ADCs by Hydrophobic Interaction Chromatography.

- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate (ADC) Separation using a Mixed Mode Cation Exchange Chromatography Step in a Monoclonal.

- CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC.

- Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.

- LCGC International. (2017, June 20). Addressing the Challenges of Drug-to-Antibody Measurement.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioprocessintl.com [bioprocessintl.com]

- 6. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]

- 8. pharmacompass.com [pharmacompass.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 14. waters.com [waters.com]

- 15. agilent.com [agilent.com]

- 16. cellmosaic.com [cellmosaic.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Introduction: The "Workhorse" Linker and Its Temperament

Welcome to the Advanced ADC Linker Technical Support Center.

Topic: Optimization & Troubleshooting of Valine-Citrulline-para-aminobenzyl (VC-PAB) Linker Systems. Current Status: Operational. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

You are likely here because you are using the industry-standard VC-PAB linker (famously validated by Brentuximab vedotin), but your Antibody-Drug Conjugate (ADC) is failing to meet critical quality attributes.

While VC-PAB is the gold standard for releasing amine-containing payloads (like MMAE) via lysosomal processing, it is not "plug-and-play." It suffers from three distinct failure modes:

-

Aggregation: The hydrophobic nature of the Val-Cit dipeptide drives aggregation during conjugation.[1]

-

Kinetics: Inefficient self-immolation of the PAB spacer can trap the payload.

-

Species-Specific Instability: Premature cleavage in mouse serum (but not human) complicates pre-clinical data.

This guide dissects these issues with actionable protocols and mechanistic corrections.

Module 1: The Mechanism of Action (Visualization)

To troubleshoot, we must first visualize the failure points. The cleavage is a two-step cascade: Enzymatic Hydrolysis followed by Chemical Self-Immolation .

Figure 1: The sequential activation pathway of VC-PAB linkers. Failure can occur at the enzymatic step (CatB access) or the chemical step (Elimination kinetics).

Module 2: Troubleshooting Aggregation (Hydrophobicity)

The Issue: Your ADC precipitates or shows high molecular weight species (HMWS) on SEC-HPLC. Root Cause: The Val-Cit motif is inherently hydrophobic.[1] When conjugated to a hydrophobic payload (e.g., PBD dimers, MMAE), the resulting "greasy patch" on the antibody surface drives protein aggregation.

Comparative Strategy: Solubilization Techniques

| Strategy | Mechanism | Pros | Cons |

| Standard VC-PAB | Baseline dipeptide linker. | Proven regulatory path. | High aggregation risk at DAR > 4. |

| PEGylated Spacer (Side-chain) | PEG unit attached to the linker (e.g., PEG24). | Masks hydrophobicity of the payload.[2] | Significantly reduces aggregation; improves PK. |

| Co-Solvent Optimization | High % organic solvent during conjugation. | Keeps payload soluble during reaction. | Simple to implement. |

| Hydrophilic "Masking" | Adding charged groups (e.g., Sulfonate, GlcNAc). | Repels aggregate formation via charge. | High solubility. |

Actionable Protocol: Reducing Aggregation during Conjugation

If you cannot change the linker structure, you must optimize the process:

-

Buffer Selection: Switch to a Histidine-based buffer (pH 6.0) rather than PBS. Histidine provides better colloidal stability for hydrophobic ADCs.

-

Solvent Titration:

-

Dissolve Drug-Linker in 100% DMA or DMSO.

-

Add to antibody stream such that final organic solvent is 10-15% (v/v) . Note: Do not exceed 20%.

-

Crucial Step: Add the drug-linker slowly (dropwise or via pump) with vigorous mixing to prevent local high concentrations.

-

-

Post-Conjugation: Immediately perform buffer exchange into a formulation buffer containing trehalose or sucrose (5-10%) to stabilize the monomeric form.

Module 3: Optimizing Cleavage Efficiency (Enzymatic)

The Issue: The payload is not releasing, or IC50 values are higher (worse) than expected in cell-based assays. Root Cause: Steric hindrance preventing Cathepsin B from accessing the Val-Cit bond, or incorrect lysosomal pH simulation in vitro.

Protocol: Validated In Vitro Cathepsin B Cleavage Assay

Use this protocol to verify if your linker is enzymatically competent before moving to cell culture.

Reagents:

-

Recombinant Human Cathepsin B (active form).

-

Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

-

Activator: DTT (Dithiothreitol) or L-Cysteine (Cathepsin B is a cysteine protease and requires a reducing environment).

Step-by-Step:

-

Activation: Dilute Cathepsin B to 10 µg/mL in Assay Buffer. Add DTT to a final concentration of 5 mM . Incubate at 37°C for 15 minutes (Critical: The enzyme is inactive without this step).

-

Reaction: Add your ADC or small molecule linker-payload (substrate) to the activated enzyme. Recommended ratio: 1:50 (Enzyme:Substrate) by weight.

-

Incubation: Incubate at 37°C.

-